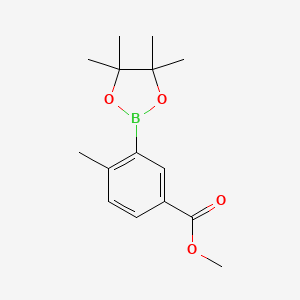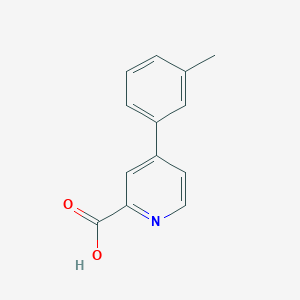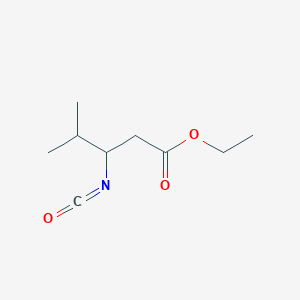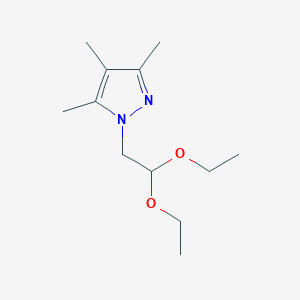
1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole
Vue d'ensemble
Description
The compound “1-(2,2-Diethoxyethyl)hydrazine” has a CAS Number of 42351-81-5 and a linear formula of C6H16N2O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis information for “1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole” was not found, pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Diethoxyethyl)hydrazine” is represented by the linear formula C6H16N2O2 .
Chemical Reactions Analysis
Pyrazole-bearing compounds, such as hydrazine-coupled pyrazoles, have been evaluated for their antileishmanial and antimalarial activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-Diethoxyethyl)hydrazine” include a molecular weight of 148.207 .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : This research outlines a method for synthesizing 1H-pyrazole derivatives, which are important intermediates in creating biologically active compounds (Zhang Yu-jua, 2013).
- Characterization of Pyrazole Derivatives : Another study focused on synthesizing and characterizing novel 1H-pyrazole derivatives, including their antimicrobial and antioxidant activities (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).
Biological and Medicinal Applications
- Antimicrobial and Antioxidant Potentials : Compounds synthesized from 1H-pyrazole derivatives demonstrated antimicrobial potency and strong antioxidant activity compared to controls (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).
- Synthesis of COX-2 Inhibitors : A study synthesized sulfonamide-containing 1,5-diarylpyrazole derivatives, identifying them as potent and selective inhibitors of COX-2, relevant for treatments like rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).
Structural and Chemical Properties
- Experimental and Theoretical Investigations : Research on the molecular geometry, vibrational frequencies, and chemical shift values of pyrazole compounds provides insight into their structural properties (M. Evecen et al., 2016).
- Tautomerism Studies : Investigations into the tautomerism of NH-pyrazoles contribute to understanding their structural behavior in various states (P. Cornago et al., 2009).
Industrial Applications
- Synthesis of High-Value Pyrazoles : Novel dihydro-pyrano[2,3-c]pyrazoles synthesized from lignin-derived aromatic aldehydes show potential as antioxidants and have low cytotoxicity, suggesting applications in free radical-related diseases or as food additives (Xiao-hui Yang et al., 2014).
Corrosion Inhibition
- Study on Pyrazole Derivatives as Corrosion Inhibitors : Pyrazole-type organic compounds have been shown to inhibit the corrosion of steel in hydrochloric acid solution, indicating their potential use in industrial applications (K. Tebbji et al., 2005).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
It has been observed that the compound displays superior antipromastigote activity . This suggests that it may inhibit the growth and proliferation of the parasites, thereby exerting its antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of the parasites, disrupting their ability to infect and proliferate within the host .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it is likely to have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria, respectively .
Analyse Biochimique
Biochemical Properties
1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission. Additionally, this compound interacts with reactive oxygen species (ROS), potentially reducing oxidative stress in cells .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, its binding to acetylcholinesterase results in enzyme inhibition, leading to increased acetylcholine levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to the compound may lead to adaptive cellular responses, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can modulate the activity of enzymes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria can influence mitochondrial function and energy metabolism . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications .
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)-3,4,5-trimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-6-15-12(16-7-2)8-14-11(5)9(3)10(4)13-14/h12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUAIBQVUDNKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=C(C(=N1)C)C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



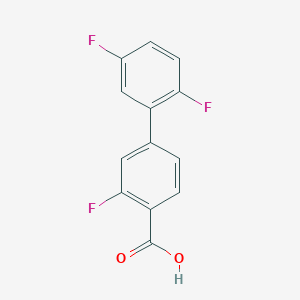
acetate](/img/structure/B1393626.png)
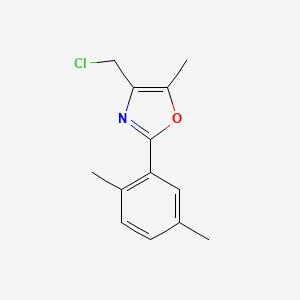



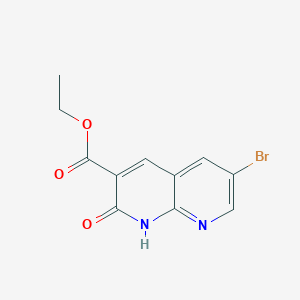
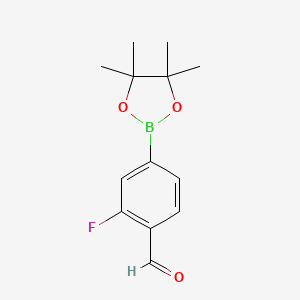
![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)

